molecular formula C13H10Cl2N4O2S2 B12997335 5,7-Dichloro-N-(3,5-dimethylphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide

5,7-Dichloro-N-(3,5-dimethylphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide

Cat. No.: B12997335
M. Wt: 389.3 g/mol
InChI Key: NBTJXNYBVOLSID-UHFFFAOYSA-N
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Description

5,7-Dichloro-N-(3,5-dimethylphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide is a heterocyclic compound known for its potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazolo[4,5-d]pyrimidine core substituted with dichloro and dimethylphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-N-(3,5-dimethylphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide typically involves the reaction of appropriate thiazole and pyrimidine precursors under controlled conditions. One common method involves the cyclization of a thiazole derivative with a pyrimidine derivative in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and scalability of production. The process may also include purification steps such as recrystallization and chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-N-(3,5-dimethylphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,7-Dichloro-N-(3,5-dimethylphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antibacterial and antifungal agent.

    Medicine: Explored for its cytotoxic properties against cancer cell lines, making it a candidate for anticancer drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5,7-Dichloro-N-(3,5-dimethylphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or proteins, leading to disruption of cellular processes. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine derivatives
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
  • Thiazolo[4,5-d]pyrimidine derivatives

Uniqueness

5,7-Dichloro-N-(3,5-dimethylphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichloro and dimethylphenyl groups contribute to its enhanced stability and reactivity compared to other similar compounds .

Properties

Molecular Formula

C13H10Cl2N4O2S2

Molecular Weight

389.3 g/mol

IUPAC Name

5,7-dichloro-N-(3,5-dimethylphenyl)-[1,3]thiazolo[4,5-d]pyrimidine-2-sulfonamide

InChI

InChI=1S/C13H10Cl2N4O2S2/c1-6-3-7(2)5-8(4-6)19-23(20,21)13-18-11-9(22-13)10(14)16-12(15)17-11/h3-5,19H,1-2H3

InChI Key

NBTJXNYBVOLSID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=NC3=C(S2)C(=NC(=N3)Cl)Cl)C

Origin of Product

United States

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